

An In-depth Technical Guide to 4-Methoxytryptamine Hydrochloride

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Compound of Interest

Compound Name: **4-Methoxytryptamine hydrochloride**

Cat. No.: **B3050521**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxytryptamine hydrochloride**, a notable tryptamine derivative of significant interest in neuropharmacological research. This document details its chemical identity, physicochemical properties, synthesis, and core pharmacological characteristics, with a focus on its interaction with serotonin receptors. Detailed experimental protocols and signaling pathway diagrams are provided to support further investigation by the scientific community.

Chemical and Physical Data

4-Methoxytryptamine hydrochloride is the hydrochloride salt of 4-Methoxytryptamine (4-MeO-T), a positional isomer of the well-known 5-Methoxytryptamine.^[1] The methoxy group at the 4-position of the indole ring significantly influences its pharmacological profile.^[2]

Table 1: Chemical Identification of **4-Methoxytryptamine Hydrochloride**

Identifier	Value
Chemical Name	2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
CAS Number	74217-56-4
Molecular Formula	C ₁₁ H ₁₅ ClN ₂ O
Molecular Weight	226.71 g/mol
InChI Key	ITEWSUFLHSFXSI-UHFFFAOYSA-N

Table 2: Physicochemical Properties of 4-Methoxytryptamine and its Hydrochloride Salt

Property	Value	Notes
Melting Point	246–248°C[2]	For the hydrochloride salt.
Solubility	Soluble in aqueous solutions.	The hydrochloride salt form enhances stability and solubility for research purposes.[2] Specific solubility data in various solvents is not widely reported and should be determined empirically. For the related 5-methoxytryptamine hydrochloride, solubilities are reported as: DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml.[3]
Appearance	Expected to be a crystalline solid.	Based on typical properties of amine hydrochlorides.

Spectral Data

Definitive, published spectra for **4-Methoxytryptamine hydrochloride** are not readily available. The following are expected characteristic signals based on its structure and data

from closely related compounds.

Table 3: Predicted Spectral Data for **4-Methoxytryptamine Hydrochloride**

Technique	Expected Features
¹ H-NMR	Aromatic protons on the indole ring (δ 7.0 - 7.3 ppm), a singlet for the methoxy group protons (δ ~3.8 ppm), and signals corresponding to the ethylamine side chain protons.[2]
IR (FTIR)	N-H stretching vibrations from the amine and indole groups (~3300 cm^{-1}), and a C-O bond stretch from the methoxy group (~1250 cm^{-1}). The spectrum will also show absorbances consistent with an amine-halogen ion pair.[2]
Mass Spectrometry	The molecular ion peak for the free base ($\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}$) would be observed at m/z 190.24. Fragmentation patterns would be characteristic of the tryptamine scaffold.

Synthesis

A common method for the synthesis of 4-Methoxytryptamine involves the methylation of a 4-hydroxytryptamine derivative.[2] The resulting free base is then converted to its hydrochloride salt.[2]

Experimental Protocol: Synthesis of 4-Methoxytryptamine Hydrochloride

Materials:

- 4-Hydroxytryptamine
- Methyl iodide
- Potassium carbonate (or another suitable base)

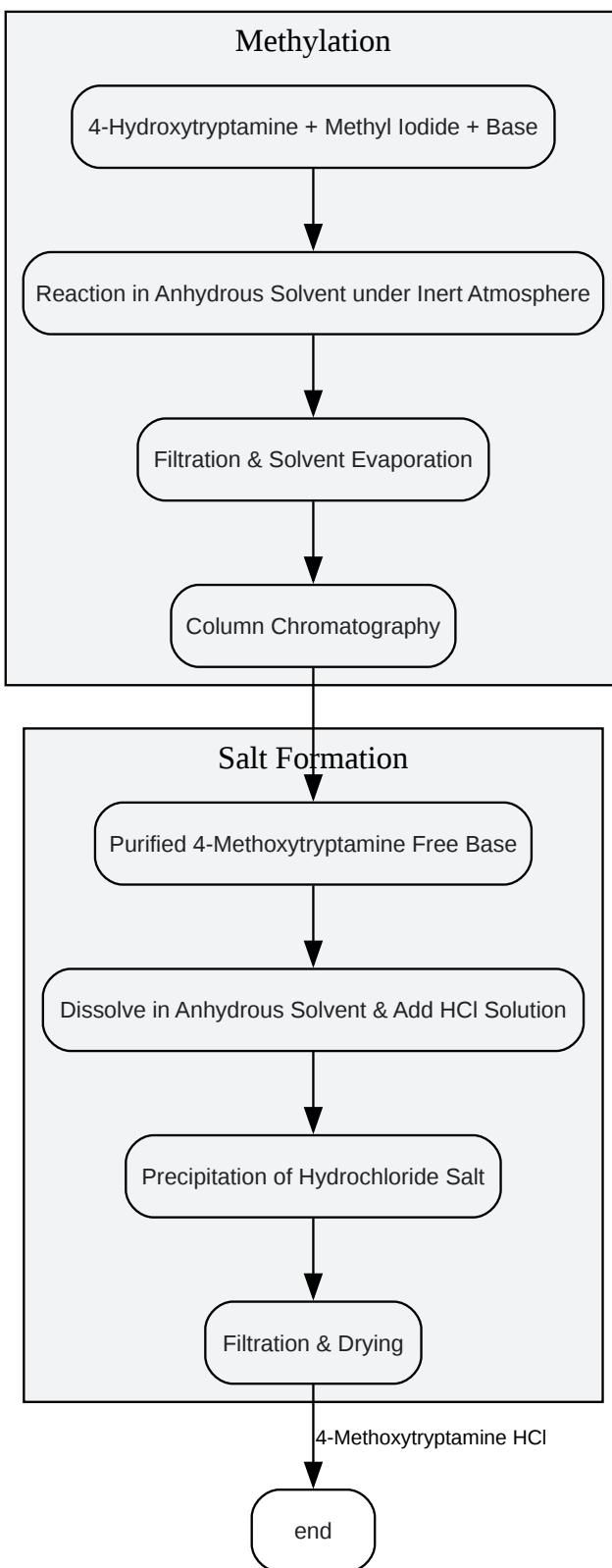
- Anhydrous solvent (e.g., acetone or DMF)
- Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

- Methylation of 4-Hydroxytryptamine:
 - In a round-bottom flask under an inert atmosphere, dissolve 4-hydroxytryptamine and a slight excess of a base (e.g., 1.2 equivalents of potassium carbonate) in an anhydrous solvent.
 - Slowly add a methylating agent, such as methyl iodide (1.1 equivalents), to the stirring solution at room temperature.
 - Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
 - Upon completion, filter the reaction mixture to remove the base and any inorganic byproducts.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-Methoxytryptamine free base.
 - Purify the crude product using column chromatography on silica gel.
- Formation of the Hydrochloride Salt:
 - Dissolve the purified 4-Methoxytryptamine free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
 - Slowly add a solution of hydrochloric acid in the same or a compatible solvent dropwise while stirring.

- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **4-Methoxytryptamine hydrochloride**.

Diagram 1: Synthesis Workflow



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Caption: Workflow for the synthesis of **4-Methoxytryptamine hydrochloride**.

Pharmacology

4-Methoxytryptamine hydrochloride's pharmacological profile is primarily characterized by its interaction with serotonin (5-HT) receptors.[2]

Serotonin Receptor Binding Profile

4-Methoxytryptamine is a potent full agonist at the serotonin 5-HT2A receptor.[1][2] It also acts as an agonist at the 5-HT1A receptor.[2] Studies on related 4-substituted tryptamines suggest that the nature of the substituent at this position is a key determinant of binding affinity across various 5-HT receptor subtypes.[2]

Table 4: Reported Receptor Interactions of 4-Methoxytryptamine

Receptor	Activity	Potency (EC ₅₀)	Efficacy (E _{max})	Reference
5-HT2A	Full Agonist	9.02 nM	108%	[1][2]
5-HT1A	Agonist	Not specified	Not specified	[2]

Experimental Protocol: Radioligand Displacement Assay

This protocol outlines a method to determine the binding affinity (Ki) of **4-Methoxytryptamine hydrochloride** for a specific serotonin receptor subtype (e.g., 5-HT2A) using a competitive binding assay.

Materials:

- Cell membranes expressing the human 5-HT receptor of interest.
- A suitable radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
- **4-Methoxytryptamine hydrochloride**.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.

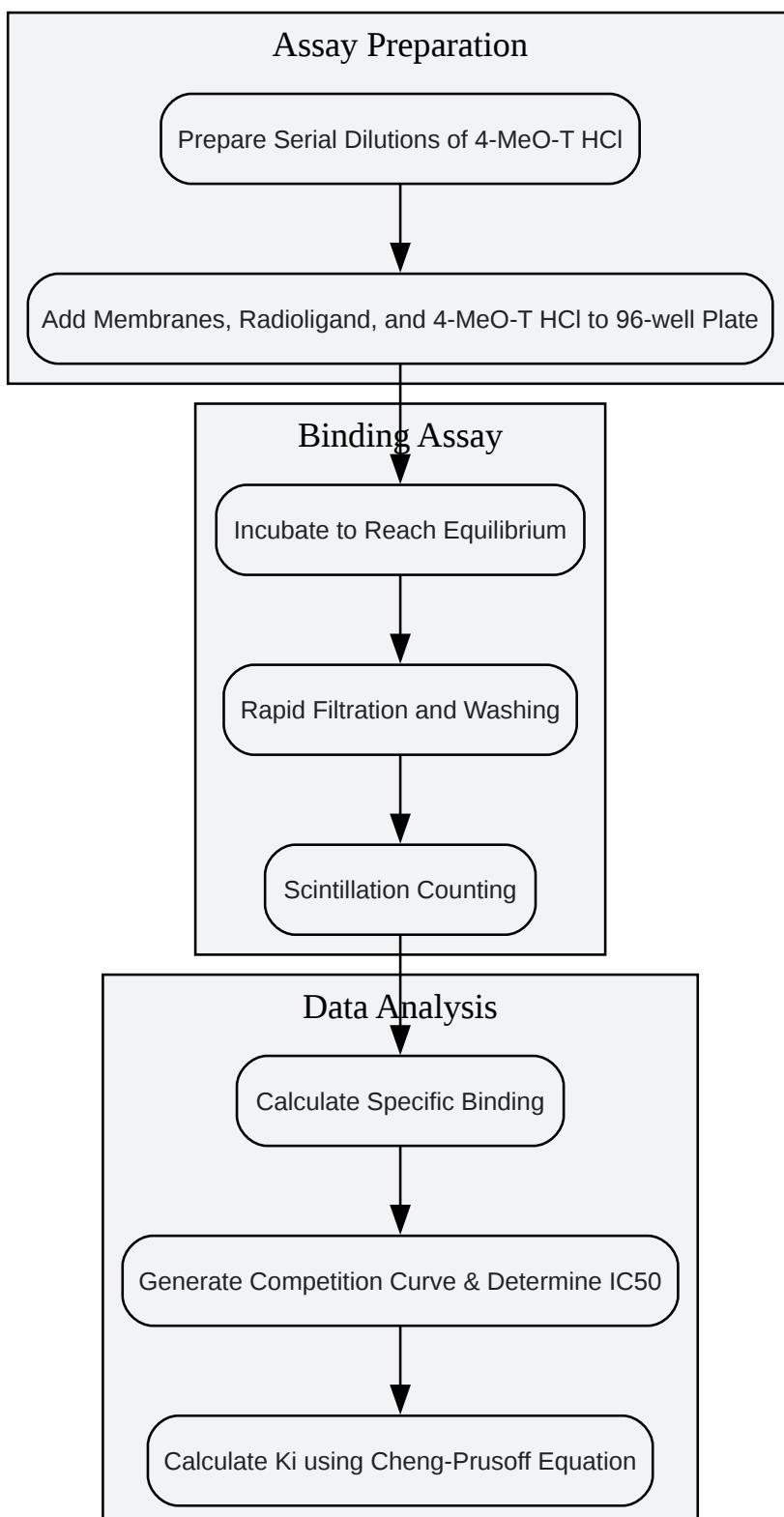
- Scintillation cocktail.
- Microplate scintillation counter.

Procedure:

- Plate Setup:
 - Prepare serial dilutions of **4-Methoxytryptamine hydrochloride** in assay buffer.
 - In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its K_d , and varying concentrations of **4-Methoxytryptamine hydrochloride**.
 - Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
- Incubation:
 - Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration and Washing:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting:
 - Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding at each concentration of **4-Methoxytryptamine hydrochloride**.

- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
- Determine the IC_{50} value (the concentration of competitor that inhibits 50% of specific radioligand binding).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Diagram 2: Radioligand Displacement Assay Workflow



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Caption: Workflow for a radioligand displacement assay.

Signaling Pathways

Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, by an agonist like 4-Methoxytryptamine initiates a signaling cascade that leads to an increase in intracellular calcium.

Diagram 3: 5-HT2A Receptor Signaling Pathway



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Caption: Activation of the 5-HT2A receptor by 4-Methoxytryptamine HCl.

Experimental Protocol: Intracellular Calcium Flux Assay

This protocol describes a method to measure the increase in intracellular calcium concentration following the activation of 5-HT2A receptors by **4-Methoxytryptamine hydrochloride**.

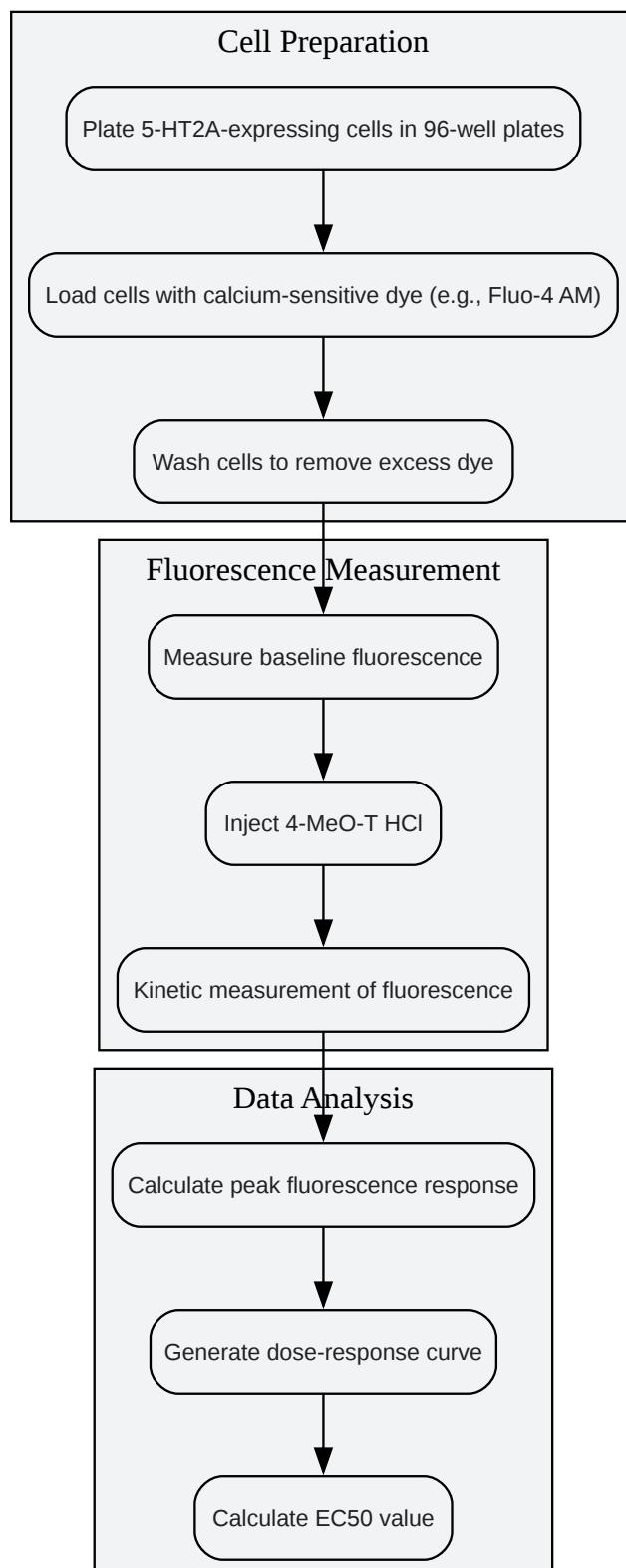
Materials:

- Cells stably expressing the human 5-HT2A receptor.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **4-Methoxytryptamine hydrochloride**.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- 96-well black-walled, clear-bottom plates.
- Fluorescence microplate reader with automated injection capabilities.

Procedure:

- Cell Plating:
 - Plate the 5-HT2A-expressing cells in 96-well black-walled, clear-bottom plates and culture overnight.
- Dye Loading:
 - Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
 - Incubate the cells under appropriate conditions (e.g., 37°C for 1 hour) to allow for dye uptake and de-esterification.
- Assay:
 - Wash the cells with assay buffer to remove excess dye.
 - Place the plate in a fluorescence microplate reader.
 - Measure the baseline fluorescence.
 - Inject varying concentrations of **4-Methoxytryptamine hydrochloride** into the wells.
 - Immediately begin kinetic measurement of fluorescence intensity over time.
- Data Analysis:
 - For each concentration, determine the peak fluorescence response over baseline.
 - Plot the change in fluorescence against the logarithm of the **4-Methoxytryptamine hydrochloride** concentration to generate a dose-response curve.
 - Calculate the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.

Diagram 4: Intracellular Calcium Flux Assay Workflow

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Caption: Workflow for an intracellular calcium flux assay.

Concluding Remarks

4-Methoxytryptamine hydrochloride is a valuable research tool for investigating the serotonergic system, particularly the function of 5-HT2A and 5-HT1A receptors. Its distinct pharmacological profile makes it a compound of interest for structure-activity relationship studies and for probing the neurobiological roles of these receptors. The experimental protocols and data presented in this guide are intended to facilitate further research into the properties and potential applications of this compound. Researchers should note that while this guide provides a comprehensive overview, specific experimental conditions may require optimization.

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